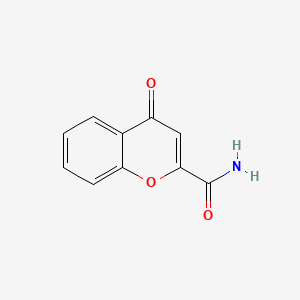

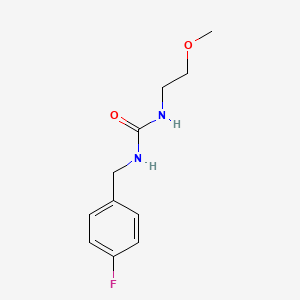

![molecular formula C18H23N5O2 B4585399 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)

2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds involving tetrazole or acetamide groups generally involves multi-step chemical reactions that result in the formation of the desired molecular structure. For instance, a study on the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrated a straightforward approach, confirming the structure via X-ray crystallography (Al-Hourani et al., 2016).

Molecular Structure Analysis

The analysis of molecular structures often utilizes X-ray crystallography to determine the precise arrangement of atoms within a compound. The same study by Al-Hourani et al. (2016) detailed the crystal structure, highlighting weak intermolecular interactions that are pivotal for understanding the compound's stability and reactivity.

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide typically involve nitrogen elimination or the formation of new bonds through reactions with other chemical entities. For example, the photochemistry of 5-allyloxy-tetrazoles, closely related to the tetrazole group in the compound of interest, was found to involve molecular nitrogen elimination, leading to the formation of 1,3-oxazines (Frija et al., 2008).

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), highlights the therapeutic potential of GLS inhibition in cancer treatment. Structure-activity relationship (SAR) studies of these analogs aim to identify more potent inhibitors with improved drug-like properties, potentially offering a path to attenuate the growth of cancer cells in vitro and in vivo (Shukla et al., 2012).

Ugi Four-Component Condensation for Drug Synthesis

The Ugi four-component condensation is a versatile synthetic protocol that can be used to create complex molecules, including pharmaceutical compounds. This method outlines the preparation of diverse chemical structures, which could serve as a foundational approach for synthesizing compounds related to "2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide" (Marcaccini & Torroba, 2007).

Cyclization of N-allyl-N′-arylacetamidines

The cyclization of N-allyl-N′-arylacetamidines to imidazolines, dihydroquinazolines, and dihydrobenzodiazepines demonstrates the chemical versatility and potential pharmacological relevance of compounds structurally related to "2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide". These reactions provide a methodological basis for synthesizing a wide range of heterocyclic compounds that could have applications in drug development (Partridge & Smith, 1973).

Antimicrobial and Anticancer Applications

Studies on the synthesis and biological evaluation of thiazolidinone, thiazoline, and thiophene derivatives, including their antimicrobial and anticancer activities, suggest that related compounds may possess significant therapeutic potential. These findings could inform the research and development of new drugs based on the structural framework of "2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide" (Gouda et al., 2010).

properties

IUPAC Name |

N-cyclohexyl-2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-2-12-25-16-10-8-14(9-11-16)18-20-22-23(21-18)13-17(24)19-15-6-4-3-5-7-15/h2,8-11,15H,1,3-7,12-13H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIHPSAUFQOLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

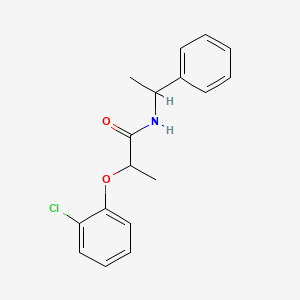

![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4585319.png)

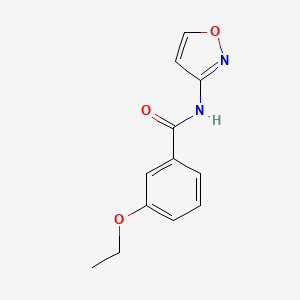

![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)

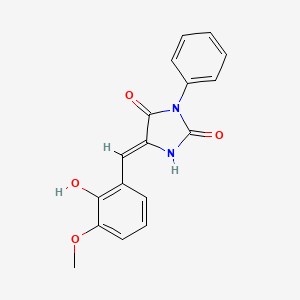

![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)

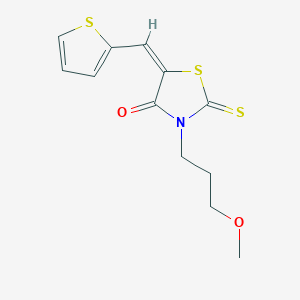

![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)

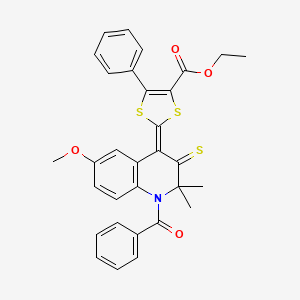

![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)